molecular formula C13H10Br2O2 B14597240 1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- CAS No. 59194-98-8

1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-

Cat. No.: B14597240
CAS No.: 59194-98-8
M. Wt: 358.02 g/mol
InChI Key: IHXJVULKMFEYAX-UHFFFAOYSA-N
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Description

1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is an organic compound with a complex structure that includes a brominated phenyl group and a furan ring

Preparation Methods

The synthesis of 1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method includes the use of bromobenzene and dry carbon disulfide in the presence of powdered anhydrous aluminum trichloride. The mixture is heated until it starts to reflux, followed by the addition of acetic anhydride dropwise. After refluxing for an hour, the carbon disulfide is steamed out while the mixture is still hot .

Chemical Reactions Analysis

1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. The bromine atoms and the furan ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- can be compared with other similar compounds such as:

Properties

CAS No.

59194-98-8

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

2-bromo-1-[5-(4-bromophenyl)furan-2-yl]propan-1-one

InChI

InChI=1S/C13H10Br2O2/c1-8(14)13(16)12-7-6-11(17-12)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

IHXJVULKMFEYAX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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